molecular formula C8H15ClN4O B2440305 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride CAS No. 1266685-64-6

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Cat. No. B2440305
CAS RN: 1266685-64-6
M. Wt: 218.69
InChI Key: FYRYJHNNLGMSON-UHFFFAOYSA-N
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Description

“1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride” is a compound with the CAS Number: 1158227-60-1 . It has a molecular weight of 163.61 . The compound is stored at room temperature and comes in a powder form . It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

Oxadiazoles, including “this compound”, have been synthesized through various methods . One common method involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . This structure allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar oxadiazoles can vary widely depending on the substituents present in the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its Inchi Code is 1S/C5H9N3O.ClH/c1-2-4-7-8-5 (3-6)9-4;/h2-3,6H2,1H3;1H .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed a variety of derivatives by starting with base compounds like carbazole and conducting reactions with other chemicals to yield novel compounds, including those with oxadiazol structures. These compounds are characterized using various spectroscopic methods, confirming their structures and potential for further biological evaluation (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Antimicrobial Activity

Several studies have synthesized novel compounds with oxadiazole derivatives, which were evaluated for their antibacterial and antifungal activities. Some compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents. For example, compounds with specific substitutions exhibited notable activity against both Gram-positive and Gram-negative bacteria (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Anti-Cancer and Anti-HIV-1 Activity

Certain derivatives have been tested for their anti-cancer and anti-HIV-1 activities, showing promising results in inhibiting the growth of cancer cells and reducing viral replication. The synthesis of these compounds involves various chemical reactions and characterization techniques to ensure their potential efficacy against targeted conditions (A. El-Emam, O. Al-Deeb, M. Al-Omar, J. Lehmann, 2004).

Antioxidant Activity

Research has also explored the antioxidant properties of oxadiazole derivatives. These compounds have been evaluated using different methods to determine their efficacy in scavenging free radicals, indicating their potential as antioxidant agents. Such properties are crucial for protecting cells from oxidative damage, which is linked to various diseases (L. Mallesha, K. Harish, K. Mohana, N. D. Rekha, 2014).

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and protein homeostasis.

Mode of Action

Oxadiazole rings, a key structural component of this compound, are known to act as hydrogen bond acceptors . This property could facilitate interactions with its targets, leading to changes in their function.

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes involved in critical cellular pathways . These interactions could potentially affect downstream effects such as cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (16361) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can exhibit anticancer activity . This suggests that the compound could potentially induce cytotoxic effects in cancer cells.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 .

Future Directions

Oxadiazoles, including “1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride”, have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research may focus on designing and synthesizing new derivatives with enhanced properties and reduced toxicity .

properties

IUPAC Name

2-ethyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-2-7-10-11-8(13-7)12-5-3-9-4-6-12;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYJHNNLGMSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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